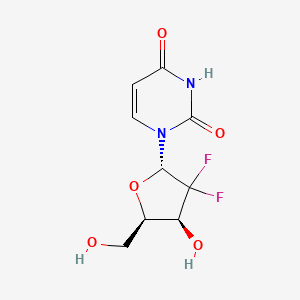

1'-Epi 2',2'-Difluoro-2'-deoxyuridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

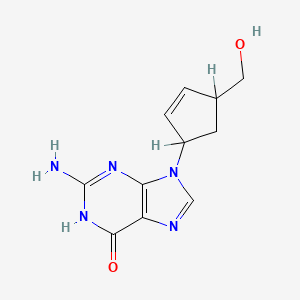

The compound "1'-Epi 2',2'-Difluoro-2'-deoxyuridine" belongs to a class of nucleoside analogs, which are of significant interest due to their potential applications in various fields, including as antiviral agents, in cancer therapy, and in the study of DNA/RNA synthesis mechanisms. However, specific studies on "1'-Epi 2',2'-Difluoro-2'-deoxyuridine" are scarce or not directly available in the literature search. Therefore, insights from closely related compounds, such as fluorinated pyrimidines and deoxyuridine derivatives, will be used to infer properties and synthesis approaches.

Synthesis Analysis

The synthesis of fluorinated uridine analogs generally involves the introduction of fluorine atoms or fluorine-containing groups into the uridine molecule. For example, the synthesis of 5-iodo-2'-deoxyuridine, a closely related compound, can involve halogenation reactions followed by nucleophilic substitution with fluorine sources (Camerman & Trotter, 1964). Analogous strategies might be employed for the synthesis of "1'-Epi 2',2'-Difluoro-2'-deoxyuridine," including the use of selective fluorinating agents.

Molecular Structure Analysis

The molecular structure of fluorinated deoxyuridines often features modifications at the sugar moiety or the pyrimidine base, affecting their conformation and biological activity. X-ray crystallography studies on related compounds, such as 5-iodo-2'-deoxyuridine, have revealed insights into their molecular structures, including bond lengths and angles critical for their interaction with biological targets (Camerman & Trotter, 1964).

Aplicaciones Científicas De Investigación

Application in Enzymatic Synthesis and EPR Spectroscopy

- EPR Spectroscopy in Nucleic Acid Studies : A study by Obeid et al. (2008) discusses the use of electron paramagnetic resonance (EPR) spectroscopy in nucleic acid structure and dynamics studies. Modified 2'-deoxyuridine triphosphates were synthesized and incorporated into primer extension reactions, demonstrating the potential of these compounds in research applications involving DNA polymerases and nucleic acids (Obeid, Yulikov, Jeschke, & Marx, 2008).

Application in Antiviral and Antibacterial Research

- Antiviral and Antibacterial Activities : A paper by Krim et al. (2013) explored the synthesis of novel 5-(1,2,3-triazolyl)-2'-deoxyuridines, demonstrating their marginal antiviral and antibacterial activities. This research highlights the potential application of 2'-deoxyuridine derivatives in the development of new antiviral and antibacterial agents (Krim, Taourirte, Grünewald, Krstić, & Engels, 2013).

Propiedades

IUPAC Name |

1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRDBEQIJQERSE-PIYBLCFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747700 |

Source

|

| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Epi 2',2'-Difluoro-2'-deoxyuridine | |

CAS RN |

153381-14-7 |

Source

|

| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)

![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-alpha-,7aS*)- (9CI)](/img/no-structure.png)

![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)